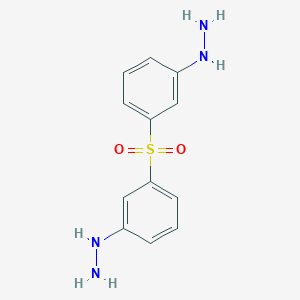

1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine

Description

Evolution of Sulfonyl Hydrazine Chemistry

The chemistry of sulfonyl hydrazines has undergone significant transformation since their initial discovery in the early 20th century. Early research focused on their utility as stable alternatives to sulfinic acids and sulfonyl halides, which were prone to hydrolysis and required stringent handling conditions. Sulfonyl hydrazines emerged as versatile reagents due to their moisture compatibility, non-corrosive nature, and ability to participate in diverse bond-forming reactions. By the mid-20th century, their role expanded into radical-mediated processes, particularly in electrosynthesis, where they served as precursors for sulfonyl radicals under oxidative conditions.

A pivotal advancement occurred in the 1980s, when researchers demonstrated that sulfonyl hydrazines could act as dual-function reagents—donating sulfur atoms for C–S bond formation while simultaneously serving as nitrogen sources for heterocycle synthesis. This dual reactivity laid the groundwork for modern applications in constructing complex pharmaceutical intermediates. For example, the electrochemical activation of sulfonyl hydrazines enabled the synthesis of α-trifluoromethyl-β-sulfonyl tertiary alcohols, showcasing their adaptability to fluorinated systems.

Historical Significance in Organic Chemistry

Sulfonyl hydrazines occupy a unique niche in organic synthesis due to their thermodynamic stability and compatibility with polar solvents. Their historical significance is rooted in their ability to bypass traditional sulfonation methods, which often required toxic or hazardous reagents like sulfur trioxide or chlorosulfonic acid. The development of N,N'-diaryl sulfonyl hydrazines, such as 1,1'-(sulfonyldibenzene-3,1-diyl)dihydrazine, marked a milestone in the late 20th century, enabling chemists to access unsymmetrical sulfones through controlled radical coupling.

These compounds also played a critical role in advancing green chemistry. For instance, electrochemical methods using sulfonyl hydrazines eliminated the need for stoichiometric oxidants, reducing waste generation in reactions such as the synthesis of benzoxazines. Furthermore, their application in flow chemistry systems demonstrated scalability, with reaction times reduced from hours to minutes while maintaining high yields.

Key Developments in Sulfonyl Hydrazine Research

Recent decades have witnessed three major breakthroughs in sulfonyl hydrazine chemistry:

- Electrochemical Activation : The discovery that sulfonyl hydrazides generate sulfonyl radicals at anode surfaces revolutionized C–S bond formation. For example, Guo and co-workers achieved a 79% yield in a gram-scale synthesis of trifluoromethylated alcohols using a flow electrolytic cell.

- Radical Cascade Reactions : Jiang’s group developed annulation-iodosulfonylation protocols using 1,5-enynes and sulfonyl hydrazines, producing spiro-indenes with >99:1 E/Z selectivity. These reactions leveraged iodide radicals generated in situ to initiate cascades, underscoring the synergy between sulfonyl hydrazines and halogen mediators.

- Heterocycle Synthesis : The Lei group demonstrated that sulfonyl hydrazines could arylate quinoline N-oxides at the C-2 position via dual electrochemical oxidation and reduction, achieving yields up to 68% with bromine radical intermediates.

The table below summarizes key reaction types enabled by sulfonyl hydrazines:

Importance of this compound in Chemical Research

This compound represents a structurally unique member of the sulfonyl hydrazine family. Its bis-hydrazine motif and aromatic sulfonyl groups confer exceptional stability, making it ideal for multistep syntheses requiring prolonged reaction times. The compound’s rigid benzene-sulfonyl framework facilitates regioselective radical additions, as demonstrated in the synthesis of polycyclic ethers where steric effects govern product distribution.

In cross-coupling reactions, this derivative has shown promise as a sulfur donor in palladium-catalyzed C–H sulfonylation, enabling direct functionalization of arenes without directing groups. Additionally, its electrochemical behavior mirrors that of simpler sulfonyl hydrazines, undergoing two-electron oxidation to generate persistent sulfonyl radicals that participate in tandem cyclization-addition sequences. Recent studies suggest potential applications in materials science, where its thermal stability and π-conjugated system could aid in designing organic semiconductors.

Properties

IUPAC Name |

[3-(3-hydrazinylphenyl)sulfonylphenyl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c13-15-9-3-1-5-11(7-9)19(17,18)12-6-2-4-10(8-12)16-14/h1-8,15-16H,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUROAQFXBSMISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)NN)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine can be synthesized through a multi-step process involving the reaction of sulfonyl chloride with hydrazine derivatives. The typical synthetic route involves:

Formation of Sulfonyl Chloride: Benzene is sulfonated using sulfuric acid to form benzenesulfonic acid, which is then chlorinated using thionyl chloride to produce benzenesulfonyl chloride.

Reaction with Hydrazine: The benzenesulfonyl chloride is reacted with hydrazine hydrate under controlled conditions to yield 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine.

Industrial Production Methods: Industrial production of 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Sulfonation and Chlorination: Large quantities of benzene are sulfonated and chlorinated to produce benzenesulfonyl chloride.

Hydrazine Reaction: The benzenesulfonyl chloride is then reacted with hydrazine hydrate in industrial reactors, ensuring optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The hydrazine groups can participate in nucleophilic substitution reactions, replacing one or both hydrazine groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl hydrazine derivatives.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The hydrazine groups can also participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Key Compounds

Physical and Chemical Properties

Table 2: Thermal and Functional Properties

Biological Activity

1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a dibenzene structure with dihydrazine moieties. Its molecular formula is C12H14N4O2S, and it has a molecular weight of approximately 270.33 g/mol. The unique arrangement of functional groups contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit the growth of various pathogens.

- Anticancer Properties : In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

Antimicrobial Properties

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard methods.

Table 1: Antimicrobial Activity Results

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 64 | Moderate |

| Escherichia coli | 128 | Moderate |

| Pseudomonas aeruginosa | 32 | High |

These results indicate that the compound exhibits varying degrees of antimicrobial activity, with notable effectiveness against Pseudomonas aeruginosa.

Anticancer Potential

The anticancer potential of the compound was assessed through various in vitro assays using human cancer cell lines.

Case Study 1: Apoptosis Induction

A study focused on the effects of this compound on human breast cancer (MCF-7) cells. The results showed:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.

- Morphological Changes : Cells exhibited characteristics consistent with apoptosis, including chromatin condensation and membrane blebbing.

Table 2: Anticancer Activity Findings

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 75 | 20 |

| 20 | 50 | 50 |

| 40 | 25 | 80 |

This study highlights the compound's potential as a lead candidate for developing new anticancer agents.

The proposed mechanism involves the modulation of key signaling pathways that regulate cell proliferation and apoptosis. It is hypothesized that the compound interacts with specific enzymes and receptors involved in these processes.

Comparative Analysis with Related Compounds

To further understand the biological activity profile of this compound, a comparative analysis was conducted with structurally related compounds.

Table 3: Comparative Analysis

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Sulfonyl group; dibenzene structure | Antimicrobial, anticancer |

| Hydrazine derivatives | Basic hydrazine structure | Limited activity |

| Sulfonamide derivatives | Sulfonyl group; amide linkage | Antimicrobial |

The presence of specific functional groups in this compound enhances its biological activity compared to simpler derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.